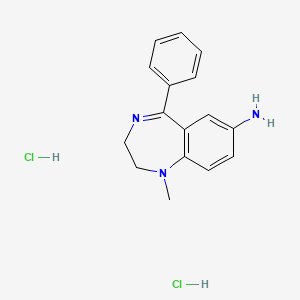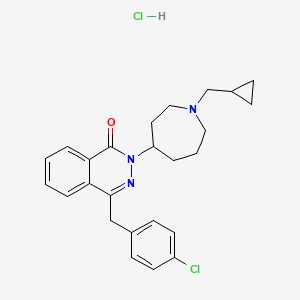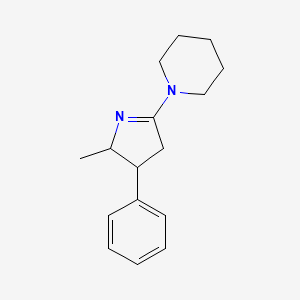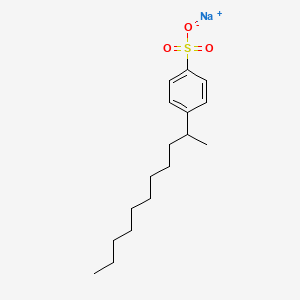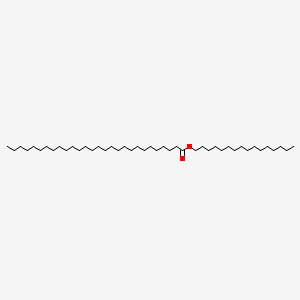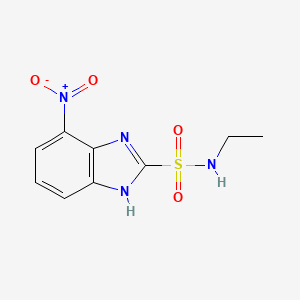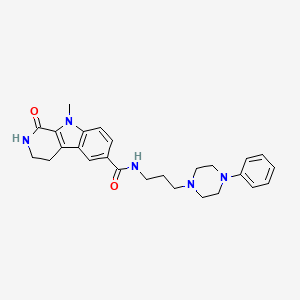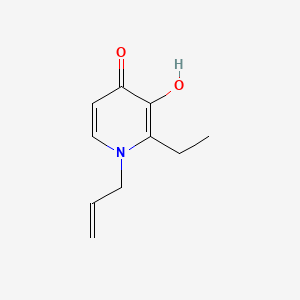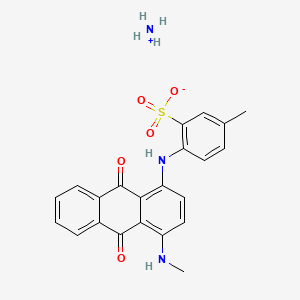
Einecs 282-659-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 282-659-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework.
Preparation Methods
The preparation methods for Einecs 282-659-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of specific reactants under controlled conditions to produce the desired compound. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: These include temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Einecs 282-659-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Einecs 282-659-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Mechanism of Action
The mechanism of action of Einecs 282-659-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Einecs 282-659-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 282-629-2: Formaldehyde, reaction products with N,N-dimethylbenzenamine and N-ethyl-2-methylbenzenamine, oxidized.
Einecs 282-217-2: Ferromolybdenum slags.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and effects.
Properties
CAS No. |
84282-13-3 |
|---|---|
Molecular Formula |
C20H29N3O5S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine |
InChI |
InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2 |
InChI Key |
PMLYLUHIMARDID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


